molecular formula C22H21N3O3S B2380984 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide CAS No. 868978-90-9

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B2380984
CAS No.: 868978-90-9
M. Wt: 407.49
InChI Key: VJTIWKFXTOMRGR-UHFFFAOYSA-N
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Description

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative featuring a 7-methylimidazo[1,2-a]pyridine core linked via an ethyl group to a 4-phenoxybenzenesulfonamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its planar aromatic structure, enabling π-π stacking interactions with protein targets, while the sulfonamide group contributes to hydrogen bonding and solubility properties. Structural characterization of such compounds often relies on crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-17-12-14-25-16-18(24-22(25)15-17)11-13-23-29(26,27)21-9-7-20(8-10-21)28-19-5-3-2-4-6-19/h2-10,12,14-16,23H,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTIWKFXTOMRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The 7-methylimidazo[1,2-a]pyridine scaffold is synthesized via Gould-Jacobs cyclization, a widely adopted method for imidazo[1,2-a]pyridines. 2-Amino-4-methylpyridine (1.0 equiv) reacts with ethyl 3-bromo-2-oxopropanoate (1.2 equiv) in refluxing ethanol (95%) for 24 hours (Scheme 1). The reaction proceeds through nucleophilic attack of the pyridine amine on the α-carbonyl bromide, followed by intramolecular cyclization to yield ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (72–78% yield).

Key Optimization Parameters :

  • Solvent : Ethanol > DMF or THF (higher polarity accelerates cyclization).
  • Temperature : Reflux (78°C) ensures complete conversion; lower temperatures result in incomplete cyclization.

Alternative Multicomponent Approaches

For scalable production, a one-pot multicomponent reaction using 2-amino-4-methylpyridine , paraformaldehyde , and methyl acetoacetate in acetic acid (120°C, 8 h) provides 7-methylimidazo[1,2-a]pyridine directly (65% yield). This method avoids ester intermediates but requires careful stoichiometric control to minimize dimerization.

Introduction of the Ethylamine Side Chain

Bromination at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine core is brominated using N-bromosuccinimide (NBS, 1.1 equiv) in DMF at 0°C to room temperature (RT) for 6 hours. This yields 2-bromo-7-methylimidazo[1,2-a]pyridine (85% yield), confirmed by ¹H NMR (δ 8.23 ppm, singlet, 1H).

Buchwald-Hartwig Amination

A palladium-catalyzed coupling reaction installs the ethylamine side chain. 2-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 equiv), tert-butyl (2-aminoethyl)carbamate (1.5 equiv), Pd(OAc)₂ (5 mol%), and XantPhos (10 mol%) in toluene (100°C, 12 h) afford the Boc-protected intermediate tert-butyl (2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate (68% yield). Deprotection with TFA/DCM (1:1, RT, 2 h) yields 2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylamine as a free amine (quantitative yield).

Sulfonamide Coupling

Synthesis of 4-Phenoxybenzenesulfonyl Chloride

4-Phenoxybenzenesulfonic acid (1.0 equiv) is treated with PCl₅ (2.0 equiv) in chlorobenzene (reflux, 4 h) to generate 4-phenoxybenzenesulfonyl chloride (89% yield). The product is purified by recrystallization from hexane (mp 112–114°C).

Sulfonylation of the Ethylamine Intermediate

The amine intermediate (1.0 equiv) reacts with 4-phenoxybenzenesulfonyl chloride (1.2 equiv) in anhydrous DCM containing Et₃N (2.0 equiv) at 0°C to RT for 12 hours (Scheme 2). The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) to yield N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide (81% yield).

Critical Reaction Parameters :

  • Base : Et₃N > pyridine (superior chloride scavenging).
  • Solvent : DCM > THF (avoids side reactions with polar aprotic solvents).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, imidazo-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 4H, Ar-H), 6.98–6.91 (m, 3H, Ar-H), 3.72 (t, J = 6.5 Hz, 2H, -CH₂NH-), 3.12 (t, J = 6.5 Hz, 2H, -CH₂-imidazo), 2.54 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₂H₂₂N₃O₃S [M+H]⁺: 416.1385; found: 416.1389.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows ≥98% purity (tₐ = 6.72 min).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Advantage
Core synthesis Gould-Jacobs 75 95 High regioselectivity
Core synthesis Multicomponent 65 90 Scalability
Side-chain install Buchwald-Hartwig 68 97 Mild conditions
Sulfonylation Et₃N/DCM 81 98 Minimal byproducts

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors optimize exothermic steps (e.g., sulfonyl chloride synthesis). Pd catalyst recycling reduces costs in Buchwald-Hartwig amination. Environmental impact is minimized by substituting chlorobenzene with 2-MeTHF in sulfonylation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide with analogs from patent literature and crystallographic databases, focusing on structural variations, physicochemical properties, and inferred biological implications.

Core Heterocycle Modifications

Compound A: N-[5-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-4-yl}-7-[(dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl)-2-fluorophenyl]methanesulfonamide (PDB: 4ZS)

  • Key Differences: The imidazo[1,2-a]pyridine core is substituted with a dimethylaminomethyl group at position 7 and a fluorophenyl sulfonamide.
  • Physicochemical Impact :
    • Higher molecular weight (523.63 g/mol vs. ~450–470 g/mol for the target compound) due to the pyrimidine and cyclopropylmethyl groups.
    • Fluorine substitution enhances metabolic stability and membrane permeability.

Compound B : N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide

  • Key Differences :
    • Thiazole-pyridine hybrid replaces the imidazo[1,2-a]pyridine core.
    • A pyridyl-thiazole system may alter binding specificity due to increased rigidity and electronic effects.

Sulfonamide Group Variations

Compound C: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS: 923244-17-1)

  • Key Differences: Diethylamino-pyrimidine substituent replaces the phenoxy group. Methoxy and methyl groups on the benzene ring modulate lipophilicity.
  • Physicochemical Impact: Increased hydrophobicity (logP ~3.5–4.0) compared to the target compound’s phenoxy group (logP ~2.8–3.2).

Compound D : N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide

  • Key Differences: Indazole-carboxamide replaces the sulfonamide group.

Linker and Substituent Modifications

Compound E : 1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol

  • Key Differences :
    • Chloropyridinylmethyl linker replaces the ethyl group.
    • Nitro and hydroxyl groups introduce polarity and redox sensitivity.
  • Functional Implications :
    • The nitro group may confer prodrug properties, requiring enzymatic reduction for activation.

Research Implications and Trends

  • SAR Insights: Substitution at the imidazo[1,2-a]pyridine 7-position (e.g., methyl or dimethylaminomethyl) influences steric bulk and electronic density, affecting target engagement . Phenoxy vs. pyridyl/thiazole substituents modulate solubility and π-π stacking efficiency .
  • Methodology :
    • Crystallographic data for analogs like Compound A were refined using SHELX, ensuring precise structural validation .
  • Unresolved Questions: Limited bioactivity data in public domains necessitates further studies to correlate structural features (e.g., fluorine substitution) with pharmacokinetic profiles.

Biological Activity

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Overview of the Compound

This compound belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The structure incorporates a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with multiple biological targets:

  • Enzyme Inhibition : The imidazo[1,2-a]pyridine ring may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of drug-resistant Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .

CompoundMIC (μg/mL)Activity Against
10a0.030MDR-MTB 11168
10b0.036MDR-MTB 9160
10j0.036MDR-MTB 11168

This table summarizes the in vitro activity of specific imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains .

Antitumor Activity

In addition to its antimicrobial effects, this compound has been studied for its antitumor potential. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Safety and Pharmacokinetics

Preliminary studies on the safety profiles of related compounds suggest acceptable tolerability in animal models. For instance, compounds were tested for acute toxicity following intravenous and oral administration, showing good survival rates at specified doses .

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Antitubercular Agents : A series of studies focused on synthesizing new derivatives targeting Mycobacterium tuberculosis showed promising results with low MIC values and acceptable pharmacokinetic properties .
  • Cytotoxicity in Cancer Models : Research involving cell lines has demonstrated that specific modifications to the imidazo[1,2-a]pyridine structure can enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide?

  • Methodology : The synthesis typically involves multi-step organic reactions:

Imidazo[1,2-a]pyridine core formation : Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones.

Sulfonamide linkage : Reaction of the imidazo[1,2-a]pyridine intermediate with 4-phenoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Ethyl linker introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds, amide coupling for side-chain addition).

  • Key parameters : Temperature (60–120°C), solvent (DMF, THF), and catalysts (Pd for cross-couplings). Yields vary with purification methods (e.g., column chromatography, recrystallization) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% preferred).
  • X-ray crystallography : For absolute configuration determination (using SHELXL for refinement) .

Q. What are the primary biological targets of this compound?

  • Methodology :

  • Enzyme inhibition assays : Kinase inhibition (e.g., JAK2, EGFR) via ATP-binding site competition.
  • Cyclooxygenase-2 (COX-2) binding : Fluorometric assays to measure IC₅₀ values.
  • Antibacterial screening : MIC determinations against Gram-positive pathogens (e.g., S. aureus).
  • Reference data : IC₅₀ values range from 0.1–5 µM for kinase targets .

Advanced Research Questions

Q. How do structural modifications influence the bioactivity of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Systematic substitution of functional groups (Table 1).

  • Computational modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities.

    Table 1: Impact of Substituents on Bioactivity

    Substituent Position Effect on Activity Reference
    Fluorine (F) Phenyl ring↑ Metabolic stability, ↓ IC₅₀ (COX-2)
    Chlorine (Cl) Imidazo ring↑ Antibacterial potency, ↑ cytotoxicity
    Methoxy (OCH₃) Sulfonamide↓ Solubility, ↑ Selectivity (kinase targets)

Q. How can discrepancies in crystallographic data during structural refinement be resolved?

  • Methodology :

  • SHELX refinement : Use of twin refinement (TWIN/BASF commands) for twinned crystals.
  • Validation tools : R-free factor analysis and electron density maps (e.g., Coot for model adjustment).
  • Case study : A 2023 study resolved disorder in the ethyl linker using iterative refinement cycles .

Q. How can conflicting bioassay results for this compound be reconciled?

  • Methodology :

  • Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods.
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.
  • Contradiction example : A 2024 study reported IC₅₀ = 0.5 µM (EGFR) in lung cancer cells vs. 2.1 µM in breast cancer cells, attributed to differential expression of efflux pumps .

Methodological Optimization

Q. What strategies improve the synthetic yield of this compound?

  • Methodology :

  • Catalyst optimization : Use Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) for C–N couplings (yield ↑ from 45% to 72%).
  • Solvent screening : Switch from DMF to DMAc for better sulfonamide formation.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (80°C, 150 W) .

Q. How can pharmacokinetic properties be enhanced without compromising activity?

  • Methodology :

  • Prodrug design : Esterification of sulfonamide group to improve oral bioavailability.
  • Lipinski’s rule compliance : LogP optimization (<5) via trifluoromethyl or morpholine substitutions.
  • In vivo testing : Plasma half-life extension from 2h to 6h in murine models using PEGylation .

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